Aquacobalamin

Cellular cobalamin uptake Intracellular coenzyme synthesis Vitamin B12 metabolism

Researchers studying cobalamin processing face slow intracellular conversion with cyanocobalamin, delaying experiments. Aquacobalamin (vitamin B12a) provides 6-fold faster intracellular processing and 2-fold faster cellular accumulation, capturing early metabolic events. Its unique reversible H2O2 binding (Kd 0.25 mM) and rapid ligand substitution enable transport protein studies and catalytic applications. Supplied as crystalline powder; ambient shipping; long-term storage at -20°C.

Molecular Formula C62H91CoN13O16P
Molecular Weight 1364.4 g/mol
CAS No. 13422-52-1
Cat. No. B1237579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAquacobalamin
CAS13422-52-1
Synonymsaquacobalamin
aquocobalamin
aquocobalamin acetate
aquocobalamin chloride
Molecular FormulaC62H91CoN13O16P
Molecular Weight1364.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2]
InChIInChI=1S/C62H90N13O14P.Co.2H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;2*1H2/q;+3;;/p-3
InChIKeyWBSXYJYELWQLCJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aquacobalamin Properties and Supply


Aquacobalamin (vitamin B12a, CAS 13422-52-1) is a naturally occurring cobalamin form in which a water molecule occupies the upper axial coordination site of the cobalt(III) ion [1]. It is a naturally occurring form isolated from mammalian cells and serves as a direct precursor for conversion into the bioactive coenzyme forms methylcobalamin and adenosylcobalamin [2]. The compound is a conjugate acid of hydroxocobalamin and is typically supplied as a crystalline powder stable at ambient temperature during shipping with long-term storage at -20°C for 3 years or 4°C for 2 years [3].

Naturally occurring B12a form with water-labile axial ligand
Direct precursor for bioactive coenzymes methylcobalamin & adenosylcobalamin
Crystalline powder, ambient-shipping stable; store -20°C (3 yr) or 4°C (2 yr)

Aquacobalamin vs. Generic B12: Substitution Risks


Aquacobalamin cannot be simply interchanged with other cobalamin forms due to fundamental differences in ligand lability, cellular uptake kinetics, and metabolic processing [1]. The aqua ligand in aquacobalamin undergoes rapid substitution reactions with a variety of nucleophiles via a dissociative interchange mechanism, a property not shared by the tightly bound cyano ligand of cyanocobalamin [2]. This differential reactivity extends to cellular systems where the β-ligand determines binding affinity to transport proteins and the rate of intracellular processing into bioactive coenzyme forms [3].

Ligand Lability
Aqua ligand undergoes rapid nucleophilic substitution; cyano ligand is tightly bound—reactivity profiles may differ significantly.
Cellular Uptake & Processing
Aquacobalamin enables faster intracellular coenzyme pool formation; cyanocobalamin may delay metabolic studies.
Protein Binding
Aquacobalamin shows broad protein reactivity; cyanocobalamin binding is limited—transport protein interaction studies may not transfer.

Aquacobalamin Differentiation Data


Cellular Uptake and Processing vs. Cyanocobalamin

Aquacobalamin (as aquo/hydroxocobalamin, HOCbl) exhibits significantly faster cellular accumulation and intracellular processing compared to cyanocobalamin (CNCbl). In HeLa cells, the 'activating' intracellular processing of internalized HOCbl was six-fold faster than that of CNCbl [1]. Additionally, cellular accumulation and processing was two-fold faster for HOCbl vs. CNCbl overall, driven partly by a 4:1 ratio of cell surface detachment rates for CNCbl vs. HOCbl [1].

Intracellular processing
Head-to-head
6-fold faster intracellular processing vs. CNCbl (HeLa cells)
Supports cellular metabolism studies; enables earlier coenzyme pool monitoring
Model: HeLa, radiolabeled Cbl, 4–48 h incubation
Cellular cobalamin uptake Intracellular coenzyme synthesis Vitamin B12 metabolism

Protein Binding vs. Cyanocobalamin

Aquocobalamin demonstrates substantially greater reactivity with diverse proteins than cyanocobalamin. Using a short-term dialysis procedure, aquocobalamin was bound in rather large amounts by several protein preparations of diverse origin, whereas cyanocobalamin showed markedly lower binding under identical conditions [1]. The enhanced reactivity is attributed to the lability of the aqua ligand, which facilitates coordination to protein histidine residues and other nucleophilic sites [2].

Protein binding
Head-to-head
Substantially higher binding to diverse protein preparations vs. CNCbl
Supports protein-binding and transport studies
Short-term dialysis; qualitative comparison
Protein binding assays Cobalamin transport proteins Ligand exchange studies

Excited-State Dynamics vs. Hydroxocobalamin

Aquacobalamin and hydroxocobalamin exhibit distinct photochemical behavior. Following excitation, aquacobalamin undergoes rapid internal conversion to the ground state with a time constant of 0.35 ± 0.15 ps, whereas hydroxocobalamin relaxes significantly more slowly with a time constant of 5.3 ± 0.4 ps [1]. Both compounds show approximately 1.5% photodissociation yield forming cob(II)alamin and hydroxyl radicals only upon excitation to highly excited states [1].

Excited-state lifetime
Head-to-head
0.35 ± 0.15 ps (aquacobalamin) vs. 5.3 ± 0.4 ps (hydroxocobalamin)
~15-fold faster relaxation; informs photostability selection for spectroscopy
Ultrafast spectroscopy; aqueous solution
Photochemistry Ultrafast spectroscopy Cobalamin photostability

Hydrogen Peroxide Adduct Formation

Aquacobalamin reversibly binds hydrogen peroxide to form a cobalt(III) hydroperoxo adduct with a dissociation constant (Kd) of 0.25 mM, as evidenced by UV-vis absorption spectroscopy and corroborated by NMR, Raman spectroscopy, stopped-flow UV-vis measurements, and DFT calculations [1]. This reversible H2O2 binding property is unique among cobalamin forms and is not observed for cyanocobalamin or the coenzyme forms methylcobalamin and adenosylcobalamin .

H₂O₂ binding
Class-level
Kd = 0.25 mM; reversible hydroperoxo adduct formation
Unique H₂O₂ probe; not observed for CNCbl, MeCbl, AdoCbl
UV-vis, NMR, Raman, DFT corroborated
Reactive oxygen species Cobalt coordination chemistry H2O2 sensing

Azo-Dye Degradation Catalysis

Aquacobalamin accelerates the destruction of the azo-dye Orange II by peroxymonosulfate (HSO5−) in aqueous solutions via the transient formation of a secocorrinoid intermediate [1]. This catalytic acceleration is a demonstrated functional property of aquacobalamin not reported for cyanocobalamin or other common cobalamin forms under comparable conditions, positioning aquacobalamin as a research catalyst for oxidative degradation studies [2].

Azo-dye degradation
Class-level
Accelerates Orange II destruction by HSO₅⁻ via secocorrinoid intermediate
Supports catalytic oxidation research; unique among cobalamins
Aqueous HSO₅⁻ system; mechanistic study
Environmental remediation Catalytic oxidation Azo-dye degradation

Aquacobalamin Priority Applications


Cobalamin Metabolism and Coenzyme Synthesis

Researchers studying intracellular cobalamin processing, coenzyme biosynthesis, or cellular uptake kinetics should prioritize aquacobalamin over cyanocobalamin when rapid establishment of intracellular methylcobalamin and adenosylcobalamin pools is required. The six-fold faster intracellular processing and two-fold faster overall cellular accumulation of aquacobalamin vs. cyanocobalamin in HeLa cells [1] enables more efficient experimental workflows and captures earlier metabolic events. This is particularly relevant for studies of cobalamin-deficient cell models or investigations of cobalamin trafficking disorders.

Cobalamin-Protein Binding and Transport

For investigations of cobalamin binding to transport proteins (transcobalamin, haptocorrin, intrinsic factor), aquacobalamin's substantially higher protein reactivity compared to cyanocobalamin [1] makes it the preferred ligand. Studies of protein conformational changes upon ligand binding, particularly the slow reorganization observed with transcobalamin [2], are best conducted with aquacobalamin to maximize signal and capture binding kinetics. This applies to both academic research on B12 trafficking and industrial characterization of novel cobalamin-binding proteins.

Hydrogen Peroxide and ROS Sensing

Aquacobalamin should be the cobalamin form of choice for developing H2O2-responsive probes or studying cobalamin-H2O2 interactions. The well-characterized reversible binding with a Kd of 0.25 mM [1] provides a quantifiable and tunable response that is absent in cyanocobalamin, methylcobalamin, and adenosylcobalamin. This unique property enables aquacobalamin to serve as both a sensor component and a mechanistic probe in redox biology studies, offering differentiation from alternative cobalamins that lack H2O2-binding capability.

Bio-Inspired Catalysis and Degradation

Research programs focused on catalytic oxidation of azo-dyes, environmental remediation, or biomimetic catalysis should select aquacobalamin based on its demonstrated ability to accelerate Orange II degradation by peroxymonosulfate via a secocorrinoid intermediate [1]. This catalytic function is unique among cobalamin forms and provides a basis for developing cobalamin-based catalytic systems. The mechanistic insights from this reaction also inform understanding of cobalamin's role in oxidative stress responses.

Application
Selection Property
Validation Focus
Cobalamin metabolism and coenzyme synthesis studies
Rapid intracellular processing and uptake
Intracellular coenzyme pool kinetics
Cobalamin-protein binding and transport studies
High protein reactivity and binding capacity
Binding kinetics and conformation endpoints
H₂O₂ detection and ROS sensing research
Reversible H₂O₂ adduct formation
Adduct stability and Kd verification
Bio-inspired catalysis and oxidative degradation
Catalytic acceleration of azo-dye degradation
Catalytic efficiency and intermediate characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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